molecular formula C15H15F6N3O2S B11517703 N-{2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide

N-{2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide

Cat. No.: B11517703
M. Wt: 415.4 g/mol
InChI Key: KIYDRGAZBJZMJI-UHFFFAOYSA-N
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Description

N-{2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide is a complex organic compound characterized by its unique structure, which includes a benzothiazole ring, an ethoxy group, and a hexafluoropropane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide typically involves multiple steps. The initial step often includes the formation of the benzothiazole ring, followed by the introduction of the ethoxy group. The hexafluoropropane moiety is then incorporated through a series of reactions that may involve fluorination and amination processes. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. Conditions typically involve acidic or basic environments.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. Conditions often involve solvents like ethanol or tetrahydrofuran.

    Substitution: Common reagents include halogens and organometallic compounds. Conditions vary depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-{2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide involves its interaction with specific molecular targets. The benzothiazole ring may interact with enzymes or receptors, modulating their activity. The hexafluoropropane moiety can enhance the compound’s stability and bioavailability. The overall effect is a result of the compound’s ability to bind to and modulate the function of its molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    Disilanes: Organosilicon compounds with unique electronic properties.

Uniqueness

N-{2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}propanamide is unique due to its combination of a benzothiazole ring, an ethoxy group, and a hexafluoropropane moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H15F6N3O2S

Molecular Weight

415.4 g/mol

IUPAC Name

N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]propanamide

InChI

InChI=1S/C15H15F6N3O2S/c1-3-11(25)23-13(14(16,17)18,15(19,20)21)24-12-22-9-6-5-8(26-4-2)7-10(9)27-12/h5-7H,3-4H2,1-2H3,(H,22,24)(H,23,25)

InChI Key

KIYDRGAZBJZMJI-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=NC2=C(S1)C=C(C=C2)OCC

Origin of Product

United States

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